molecular formula C7H5N3O2 B188599 5-Nitrobenzimidazole CAS No. 94-52-0

5-Nitrobenzimidazole

Cat. No.: B188599
CAS No.: 94-52-0
M. Wt: 163.13 g/mol
InChI Key: XPAZGLFMMUODDK-UHFFFAOYSA-N
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Description

5-Nitrobenzimidazole: is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a nitro group at the 5-position. This compound is part of the benzimidazole family, which is known for its wide range of pharmacological applications. The presence of the nitro group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzimidazole typically involves the nitration of benzimidazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrobenzimidazole undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 5-Aminobenzimidazole.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of benzimidazole.

Scientific Research Applications

Chemistry: 5-Nitrobenzimidazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential in biological applications due to its structural similarity to purines. It has been explored for its antimicrobial, anticancer, and antiparasitic properties .

Industry: In the industrial sector, this compound is used in the production of dyes, plasticizers, and other specialty chemicals. Its role as an intermediate in the synthesis of various functional materials is well-recognized .

Mechanism of Action

The mechanism of action of 5-Nitrobenzimidazole involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of essential biological processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    5-Nitroimidazole: Shares the nitroimidazole core but lacks the benzene ring.

    5-Nitrobenzoxazole: Similar structure with an oxygen atom replacing the nitrogen in the imidazole ring.

    5-Nitrobenzothiazole: Contains a sulfur atom in place of the nitrogen in the imidazole ring.

Uniqueness: 5-Nitrobenzimidazole is unique due to the presence of both the benzene and imidazole rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential for various applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

6-nitro-1H-benzimidazole
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InChI

InChI=1S/C7H5N3O2/c11-10(12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)
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InChI Key

XPAZGLFMMUODDK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=N2
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Molecular Formula

C7H5N3O2
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DSSTOX Substance ID

DTXSID8020965
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Molecular Weight

163.13 g/mol
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Physical Description

6-nitrobenzimidazole is an off-white to pale yellow fluffy powder. (NTP, 1992), Off-white to pale yellow solid; [CAMEO] Tan powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), INSOL IN ETHER, BENZENE, CHLOROFORM; SOL IN ALCOHOL, ACID, Very soluble in alcohol; slightly soluble in ether and benzene., In water, >250 mg/l, temp not specified
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Vapor Pressure

0.00000017 [mmHg]
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Color/Form

Solid, NEEDLES FROM WATER

CAS No.

94-52-0
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Melting Point

405 to 408 °F (NTP, 1992), 203 °C, MP: 209-210 °C
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Synthesis routes and methods

Procedure details

15 ml of formic acid were added to a suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid and the mixture was stirred on a water bath at 80° C. for 3 hours and was cooled. The mixture was made alkaline with concentrated ammonium hydroxide solution and the mixture was filtered. The yellowish needles were washed with water and dried over P2O5 under reduced pressure to obtain 14.3 g (89% yield) of 5(6)-nitro-benzimidazole melting at 209°-211° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-Nitrobenzimidazole has a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol. []

A: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for N-H stretching, C=N stretching, and nitro group vibrations. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural confirmation and tautomeric analysis. [, , , ]

A: Studies have shown that the nature of the substituent at the 2-position of this compound significantly impacts its biological activity. For instance, in a series of 2-substituted this compound derivatives evaluated for angiotensin II antagonistic activity, the type and size of the substituent significantly influenced the binding affinity to the receptor. [] Similarly, research on antifilarial agents revealed that varying the 2-substituent in 2,5-disubstituted benzimidazoles, derived from 2-benzyl-5-nitrobenzimidazole and 2-p-fluorobenzyl-5-nitrobenzimidazole, significantly altered their efficacy. []

A: Yes, this compound derivatives can act as ligands in transition metal complexes. For example, N-substituted this compound ligands were successfully coordinated with [RuCl2(p-cymene)]2 to synthesize novel Ru(II) complexes. [] These complexes exhibited catalytic activity in the transfer hydrogenation of ketones, highlighting the potential of this compound derivatives in developing catalysts.

A: Yes, density functional theory (DFT) calculations have been employed to study the structural, electronic, and spectroscopic properties of this compound. [] These studies provide insights into the molecule's electronic structure, vibrational modes, and potential for interactions with other molecules. [] Additionally, molecular docking simulations have been used to predict the binding interactions of this compound with specific protein targets, such as EGFR and ERα, which are relevant to breast cancer. []

A: this compound derivatives have been investigated for their in vitro activity against various microorganisms. Studies have shown that some derivatives exhibit potent antimicrobial activity against both bacteria and fungi. [, ] For instance, compounds with thiazole, this compound, and triazole rings displayed notable antimicrobial activity against a broad range of strains. []

ANone: Several analytical techniques have been employed for the detection and quantification of this compound and its derivatives. These include:

  • Polarography: This electrochemical method has been successfully applied to determine this compound levels in photographic processing solutions. []
  • Voltammetry: Various voltammetric techniques, including direct current voltammetry (DCV) and differential pulse voltammetry (DPV), have been utilized for sensitive detection of this compound in different matrices. [, ] Studies have explored the use of silver solid amalgam electrodes and graphite composite electrodes for this purpose. [, ]
  • High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique enables the simultaneous determination of multiple nitroimidazole residues, including this compound, in complex matrices like royal jelly. []

ANone: While the provided research articles do not delve into specific formulation strategies for this compound derivatives, general approaches to address stability, solubility, or bioavailability issues for pharmaceutical compounds include:

    ANone: The provided research articles do not provide specific details on the environmental fate and effects of this compound. Given its chemical structure, it's essential to consider its potential persistence, bioaccumulation, and toxicity to aquatic organisms and other environmental compartments. Proper waste management and disposal practices are crucial to minimize potential environmental risks.

    A: Research on benzimidazole derivatives, including those with a nitro group at the 5-position, has a rich history, dating back several decades. Early studies focused on their synthesis and potential applications as antimicrobial agents and anthelmintics. [, , ] The discovery of the potent analgesic properties of etonitazene marked a significant milestone, although its high abuse potential limited its therapeutic use. [] More recently, research has explored the development of this compound derivatives as potential anticancer agents and catalysts. [, ]

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